molecular formula C22H21N3O3 B5970959 2-benzyl-5-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

2-benzyl-5-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B5970959
M. Wt: 375.4 g/mol
InChI Key: UNWBVEBVLILHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-5-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both pyrazolo and pyrimidinone rings.

Mechanism of Action

The mechanism of action of 2-benzyl-5-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in memory and learning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-benzyl-5-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one are still being studied. However, it has been shown to have anticancer properties and has been studied as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. It has also been shown to inhibit the activity of acetylcholinesterase, which could potentially lead to improved memory and learning.

Advantages and Limitations for Lab Experiments

One advantage of using 2-benzyl-5-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in experiments.

Future Directions

There are many future directions for research on 2-benzyl-5-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one. One potential direction is to further study its anticancer properties and potential use as a chemotherapeutic agent. Another potential direction is to study its potential use as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies could be conducted to better understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of 2-benzyl-5-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one involves the reaction of 4-methoxyphenylhydrazine with 3-(chloromethyl)-5-(benzylidene)-4-oxo-4,5-dihydro-1H-pyrazole in the presence of potassium carbonate. The resulting compound is then treated with dimethyl sulfate to obtain the final product.

Scientific Research Applications

2-benzyl-5-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. It has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. It has also been studied as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

2-benzyl-5-(methoxymethyl)-3-(4-methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-27-14-17-13-20(26)25-22(23-17)21(16-8-10-18(28-2)11-9-16)19(24-25)12-15-6-4-3-5-7-15/h3-11,13,24H,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWBVEBVLILHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)N2C(=N1)C(=C(N2)CC3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5666936

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